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molecular formula C15H16N2O3 B074739 1,3-Bis(2-methoxyphenyl)urea CAS No. 1226-63-7

1,3-Bis(2-methoxyphenyl)urea

Cat. No. B074739
M. Wt: 272.3 g/mol
InChI Key: AXLDWMVASPWDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05200422

Procedure details

A solution of o-anisidine (12.3 g, 100 mmol) and triethylamine (11 ml, 80 mmol) in absolute toluene (100 ml) was under stirring on an ice bath added phosgene (20.7 ml, 1.93 M sol in toluene, 40 mmol) and the mixture was stirred at 90° C. for 3 hours. The reaction mixture was after cooling to ambient temperature poured into water (100 ml) and the title compound was collected by filtration and used without further purification.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
20.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.C([N:12]([CH2:15]C)[CH2:13][CH3:14])C.[C:17](Cl)(Cl)=[O:18].[OH2:21]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:15]([NH:12][C:13]1[CH:14]=[CH:7][CH:8]=[CH:3][C:4]=1[O:18][CH3:17])=[O:21]

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
20.7 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring on an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 90° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the title compound was collected by filtration
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=C1)NC(=O)NC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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